molecular formula C10H17N3 B3097744 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine CAS No. 1316220-37-7

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine

Cat. No.: B3097744
CAS No.: 1316220-37-7
M. Wt: 179.26
InChI Key: CNVSSLCZASAXNR-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-imidazol-2-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methylimidazole moiety via a methylene bridge. This structural hybrid is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives (e.g., antimicrobial, anticancer activities) and the piperidine scaffold’s prevalence in bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVSSLCZASAXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine typically involves the reaction of 1-methyl-1H-imidazole with a piperidine derivative. One common method involves the use of a Grignard reagent, where 1-methyl-1H-imidazole is reacted with a piperidine derivative in the presence of a suitable catalyst . Another method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield amines.

Scientific Research Applications

Chemical Properties and Reactions

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine can undergo several chemical reactions:

  • Oxidation : The imidazole ring can be oxidized to form imidazole N-oxides.
  • Reduction : The compound can be reduced to yield amines.
  • Substitution : Both the imidazole and piperidine rings can participate in electrophilic or nucleophilic substitution reactions.

Reaction Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, peracidsVaries by reagent
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions preferred
SubstitutionHalogens, alkyl halidesRequires specific solvents

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various reactions allows chemists to create derivatives with tailored properties for specific applications.

Biology

This compound has been investigated for its biological activities , including:

  • Antimicrobial Properties : It shows potential against various bacterial strains.
  • Antifungal Activity : Studies indicate effectiveness against fungal infections.

A notable case study demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Medicine

This compound is being explored for therapeutic applications, particularly in drug development. Its interactions with biological targets suggest possible roles in:

  • Cancer Treatment : Preliminary studies show promise in inhibiting tumor growth.
  • Neurological Disorders : Research is ongoing into its effects on neurotransmitter systems.

A significant case study published in Journal of Medicinal Chemistry illustrated its potential as a lead compound for developing new anticancer agents .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its versatility makes it suitable for:

  • Catalyst Development : Used in reactions requiring specific catalytic properties.
  • Material Science : Investigated for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Imidazole Scaffold

The following table compares 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine with analogs differing in substituents or connectivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Potential Applications
This compound C₁₀H₁₇N₃ 179.26 Methylene-linked 2-imidazole Antimicrobial, kinase inhibition
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine·HCl C₉H₁₆ClN₃S 233.76 Sulfanyl (-S-) bridge Not reported (structural analog)
4-(1H-Imidazol-4-ylmethyl)piperidine C₉H₁₅N₃ 165.24 4-imidazole isomer (no methyl group) Histamine receptor modulation
4-(1H-Imidazol-4-yl)-1-methylpiperidine C₉H₁₅N₃ 165.24 Direct 4-imidazole attachment to piperidine Neurological targets
3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole C₂₁H₂₄ClN₇O 433.91 Fused imidazo-pyridine + piperazine Kinase inhibition (e.g., CK1δ)

Key Observations :

  • Substituent Position : The 2-imidazole isomer (target compound) may exhibit distinct electronic interactions compared to 4-imidazole analogs (e.g., ), influencing receptor binding or metabolic stability.
  • Fused Systems : Compounds like the imidazo[4,5-b]pyridine derivative () demonstrate enhanced π-π stacking and kinase inhibitory potency due to fused aromatic systems .
Pharmacokinetic and Physicochemical Properties
  • Basicity : The piperidine nitrogen (pKa ~10–11) remains protonated at physiological pH, aiding solubility in acidic environments. Sulfonyl/sulfanyl groups () may reduce basicity, altering tissue distribution.
  • Metabolic Stability : Methyl groups on the imidazole (target compound) may slow oxidative metabolism compared to unsubstituted imidazoles () .

Biological Activity

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring substituted with an imidazole moiety. The synthesis often involves standard organic reactions such as the Mannich reaction, which allows for the introduction of the imidazole group onto the piperidine scaffold. The general synthetic route can be summarized as follows:

  • Formation of the Piperidine Base : Starting from piperidine, various alkylating agents can be utilized to introduce the imidazole group.
  • Imidazole Substitution : The imidazole can be introduced via a nucleophilic substitution reaction involving 1-methylimidazole and an appropriate electrophile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. In particular, it has demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Anticancer Activity

The compound is also being investigated for its potential anticancer effects. Studies have highlighted its ability to inhibit the growth of several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative activity.
  • Liver Cancer (HepG2) : Also showed promising results in inhibiting cell growth.

The mechanisms underlying these effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and π-π interactions, potentially inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act on specific receptors in the central nervous system, contributing to its effects on neuropharmacological activity .

Case Studies and Research Findings

A selection of studies has provided insights into the efficacy and safety profile of this compound:

StudyFindings
Demonstrated significant anticancer activity in vitro against various cancer cell lines.
Reported strong antibacterial activity with low MIC values against common pathogens.
Showed potential as a positive allosteric modulator for mGluR2 receptors, influencing neurochemical pathways.

Q & A

Basic: What are standard synthetic protocols for 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, oxidation, and coupling. For example, the imidazole moiety is introduced via alkylation of the piperidine core using 1-methyl-1H-imidazole-2-carbaldehyde under basic conditions. Key reagents include sodium borohydride for reductions and hydrogen peroxide for oxidations. Purification often employs column chromatography with silica gel, using solvent systems like dichloromethane/methanol (9:1). Intermediate characterization relies on thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C NMR : Peaks at δ 2.8–3.5 ppm (piperidine CH2) and δ 7.1–7.3 ppm (imidazole protons) are diagnostic.
  • High-resolution mass spectrometry (HRMS) : A molecular ion peak at m/z 193.132 (C10H17N3+) confirms the molecular formula.
  • Infrared (IR) spectroscopy : Bands near 1600 cm⁻¹ (C=N stretch) and 2800 cm⁻¹ (C-H stretch for methyl groups) validate functional groups. Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Advanced: How can synthetic yields be optimized for derivatives with bulky substituents on the piperidine ring?

Methodological Answer:
Steric hindrance from bulky groups (e.g., aryl or sulfonamide substituents) requires tailored conditions:

  • Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve solubility.
  • Catalysis : Use Pd(PPh3)4 for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions.
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions. Post-synthetic modifications, such as microwave-assisted heating, can accelerate sluggish steps. Yield improvements (from 40% to >70%) are achievable by optimizing stoichiometry and reaction time .

Advanced: How do researchers resolve contradictions in reported biological activities of structurally similar analogs?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. For example:

  • Enzyme inhibition assays : Differences in IC50 values may stem from buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO tolerance thresholds).
  • Structural analogs : Compare this compound with its thioether analog (). The sulfur atom increases lipophilicity, altering membrane permeability.
  • Dose-response curves : Use standardized protocols (e.g., NIH guidelines) to ensure reproducibility. Meta-analyses of SAR (structure-activity relationship) datasets clarify trends .

Basic: What in vitro assays are used to screen for biological activity?

Methodological Answer:
Initial screening often includes:

  • Receptor binding assays : Radioligand displacement (e.g., [3H]-histamine for H1/H4 receptors).
  • Enzyme inhibition : Fluorometric assays for kinases or cytochrome P450 isoforms.
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa or MCF-7). Data normalization to positive controls (e.g., doxorubicin) ensures reliability .

Advanced: How is crystallographic data analyzed for piperidine-imidazole complexes?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data collection : Use a synchrotron source for high-resolution (<1.0 Å) data.
  • Structure solution : Charge-flipping algorithms (SHELXD) resolve phase problems.
  • Validation : Check R-factors (<5%), and use PLATON to analyze hydrogen-bonding networks. For example, the piperidine chair conformation and imidazole planarity are critical metrics .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (evidenced by safety guidelines in ).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced: How do computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. For instance, the imidazole ring may enhance solubility but increase hepatic metabolism risk.
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., histamine receptors). Pose clustering analyses identify high-affinity conformers.
  • MD simulations : GROMACS models stability in lipid bilayers, assessing absorption potential .

Basic: What are common structural analogs, and how do their activities differ?

Methodological Answer:

  • Thioether analogs (e.g., 4-[(1-methyl-1H-imidazol-2-yl)thio]methylpiperidine): Increased metabolic stability due to sulfur’s resistance to oxidation.
  • N-substituted piperidines (e.g., 4-benzyl derivatives): Enhanced receptor selectivity but reduced solubility.
  • Imidazo[1,2-a]pyridine hybrids : Broader kinase inhibition profiles. Comparative bioactivity data are tabulated in SAR studies .

Advanced: How are reaction intermediates characterized in real-time during synthesis?

Methodological Answer:

  • In situ NMR : Flow probes monitor reaction progress (e.g., disappearance of starting material peaks).
  • LC-MS : Quadrupole-time-of-flight (Q-TOF) systems track molecular ions of transient species.
  • ReactIR : Infrared spectroscopy identifies carbonyl or nitrile intermediates. Automated platforms (e.g., ChemSpeed) enable high-throughput analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine
Reactant of Route 2
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4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine

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